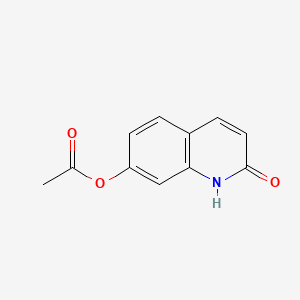
7-(Acetyloxy)-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Acetyloxy)-2(1H)-quinolinone: is an organic compound that belongs to the quinolinone family. This compound is characterized by the presence of an acetyloxy group attached to the seventh position of the quinolinone ring. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Acetyloxy)-2(1H)-quinolinone typically involves the esterification of 7-hydroxy-2(1H)-quinolinone with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion of the hydroxy group to the acetyloxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production also emphasizes the purification and isolation of the final product to meet quality standards.
Chemical Reactions Analysis
Types of Reactions: 7-(Acetyloxy)-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxy group, yielding 7-hydroxy-2(1H)-quinolinone.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinolinone derivatives with different oxidation states.
Reduction: Conversion to 7-hydroxy-2(1H)-quinolinone.
Substitution: Formation of substituted quinolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: 7-(Acetyloxy)-2(1H)-quinolinone is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility makes it valuable in the production of high-value compounds.
Mechanism of Action
The mechanism of action of 7-(Acetyloxy)-2(1H)-quinolinone involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid and the active quinolinone moiety. This active moiety can then interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
7-Hydroxy-2(1H)-quinolinone: The hydroxy derivative of the compound.
7-Methoxy-2(1H)-quinolinone: The methoxy derivative with similar structural features.
2(1H)-Quinolinone: The parent compound without any substituents.
Comparison: 7-(Acetyloxy)-2(1H)-quinolinone is unique due to the presence of the acetyloxy group, which imparts distinct chemical and biological properties. Compared to its hydroxy and methoxy derivatives, the acetyloxy group can undergo hydrolysis, providing a controlled release of the active quinolinone moiety. This feature can be advantageous in drug delivery and therapeutic applications.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
(2-oxo-1H-quinolin-7-yl) acetate |
InChI |
InChI=1S/C11H9NO3/c1-7(13)15-9-4-2-8-3-5-11(14)12-10(8)6-9/h2-6H,1H3,(H,12,14) |
InChI Key |
DMBCLWKJPBAYFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















